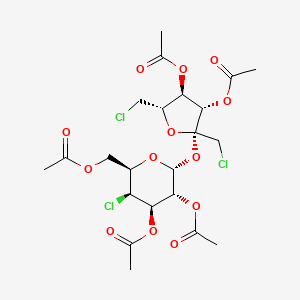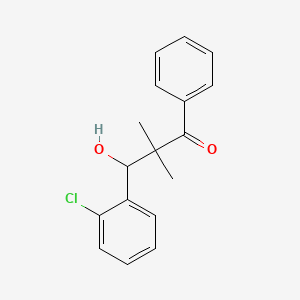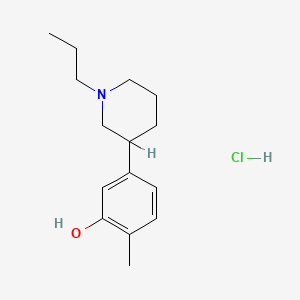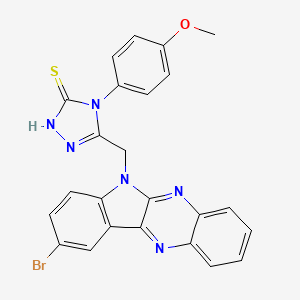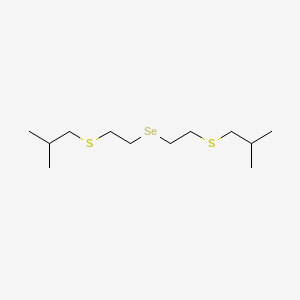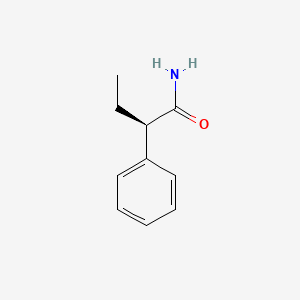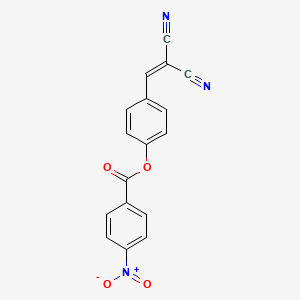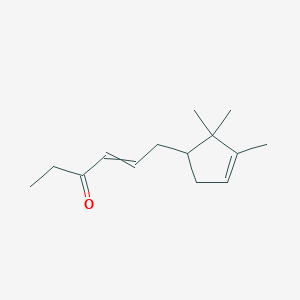
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is an organic compound with the molecular formula C15H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a hexenone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one typically involves an aldol condensation reaction. One common method involves the reaction of α-campholenic aldehyde with ethyl 2-methylacetoacetate in the presence of sodium hydride (NaH) as a base. The reaction is carried out in dioxane solvent and refluxed for 15 hours. After the reaction, the mixture is treated with hydrochloric acid (HCl) and extracted with diethyl ether (Et2O). The organic layers are then washed, dried, and the solvent is evaporated to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-2-one
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-4-one
- 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-5-one
Uniqueness
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a cyclopentene ring with a hexenone chain makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
65113-96-4 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12H,5,7,10H2,1-4H3 |
Clé InChI |
TWUIRVFTSHQTGA-UHFFFAOYSA-N |
SMILES isomérique |
CCC(=O)/C=C/CC1CC=C(C1(C)C)C |
SMILES canonique |
CCC(=O)C=CCC1CC=C(C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





